tert-butyl (3R,4R)-3-hydroxy-4-[(2-methyloxolan-3-yl)sulfanyl]pyrrolidine-1-carboxylate
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including structural formulas and 3D models.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also involve discussing the yield and purity of the synthesized compound.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography and NMR spectroscopy are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include its reactivity, the conditions under which it reacts, the products formed, and the mechanisms of these reactions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Reactivity
Research has focused on the synthesis and reactivity of compounds with structures related to tert-butyl (3R,4R)-3-hydroxy-4-[(2-methyloxolan-3-yl)sulfanyl]pyrrolidine-1-carboxylate. For example, studies have explored the flash vacuum pyrolysis (FVP) of tert-butyl derivatives, resulting in products like 3-hydroxy-1H-pyrrole, indicating the potential for generating pyrrole derivatives from similar compounds (Hill et al., 2009). Such reactivity could be exploited in the synthesis of heterocyclic compounds with applications in material science and pharmaceuticals.
Metabolic Studies
Compounds featuring tert-butyl and pyrrolidine structures have been subjects of metabolic studies, which are crucial for understanding their behavior in biological systems. For instance, research on CP-533,536, a compound with a tert-butyl group, revealed insights into its metabolism by cytochrome P450 enzymes, highlighting the pathways involved in its biotransformation (Prakash et al., 2008). Such studies are essential for drug development, providing information on drug metabolism, potential interactions, and pathways for optimization.
Catalysis and Synthesis
Another area of research involves the use of tert-butyl and pyrrolidine derivatives in catalysis. For example, studies have described the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, showcasing methods for creating complex heterocyclic structures that could have applications ranging from catalyst design to new material development (Moskalenko & Boev, 2014).
Prodigiosin Analog Synthesis
Research into the singlet oxygen reactions of pyrrole carboxylic acid tert-butyl esters, leading to precursors of prodigiosin and its analogs, demonstrates the compound's role in synthesizing biologically active molecules. Prodigiosin is known for its anti-cancer and immunosuppressive properties, underscoring the potential of tert-butyl pyrrolidine derivatives in medicinal chemistry (Wasserman et al., 2004).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It’s important to handle all chemical compounds safely and responsibly.
Future Directions
This could involve discussing potential applications of the compound, areas where further research is needed, and unanswered questions about its properties or behavior.
I hope this general information is helpful. If you have a specific question about a particular compound or topic, feel free to ask!
properties
IUPAC Name |
tert-butyl (3R,4R)-3-hydroxy-4-(2-methyloxolan-3-yl)sulfanylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4S/c1-9-11(5-6-18-9)20-12-8-15(7-10(12)16)13(17)19-14(2,3)4/h9-12,16H,5-8H2,1-4H3/t9?,10-,11?,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTARPCVUAMCQX-RUJICJSRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)SC2CN(CC2O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(CCO1)S[C@@H]2CN(C[C@H]2O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3R,4R)-3-hydroxy-4-[(2-methyloxolan-3-yl)sulfanyl]pyrrolidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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